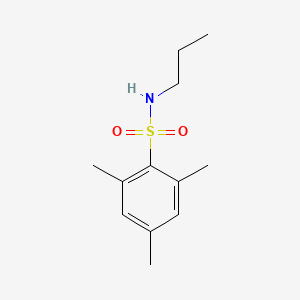

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide

Descripción general

Descripción

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of three methyl groups attached to the benzene ring and a propyl group attached to the nitrogen atom of the sulfonamide group. This compound is known for its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Sulfonation: 2,4,6-trimethylbenzene is treated with chlorosulfonic acid to form 2,4,6-trimethylbenzenesulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with propylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-trimethyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a propyl group.

2,4,6-trimethylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.

Uniqueness

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Actividad Biológica

2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide (CAS No. 189341-65-9) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a trimethyl-substituted propylbenzene structure. The presence of the sulfonamide group is significant for its biological activity, as it can interact with various biological targets.

Biological Activity Overview

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial growth and modulate various biological pathways. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of a wide range of bacteria by interfering with folic acid synthesis. A study demonstrated that derivatives of benzene sulfonamides exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cardiovascular Effects

A study investigating the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance used an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For instance, sulfonamides can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis . This inhibition disrupts bacterial growth and replication.

Case Studies

- Antimicrobial Efficacy : In a comparative study of various benzene sulfonamides, this compound was tested against E. coli. Results showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating moderate antibacterial activity.

- Cardiovascular Study : An experimental design evaluated the impact of different sulfonamide derivatives on coronary resistance in isolated rat hearts. The study found that at a dose of 0.001 nM, this compound resulted in a statistically significant decrease in perfusion pressure compared to control groups .

Data Tables

| Compound | Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Antibacterial (E. coli) | 100 µg/mL | Inhibition zone: 15 mm |

| Sulfonamide Derivative A | Cardiovascular (Isolated Rat Heart) | 0.001 nM | Decreased perfusion pressure |

| Sulfonamide Derivative B | Antimicrobial | 50 µg/mL | Inhibition zone: 20 mm |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4,6-Trimethyl-N-propylbenzene-1-sulfonamide, and how can they be methodologically addressed?

Synthesis typically involves sulfonylation of a substituted benzene precursor (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) with N-propylamine. Challenges include:

- Low yield due to steric hindrance from the 2,4,6-trimethyl groups. Mitigation: Optimize reaction stoichiometry and use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack .

- Purification : Byproducts from incomplete sulfonylation require column chromatography or recrystallization. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

- Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for structural validation .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., propyl chain integration, methyl group multiplicity) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from trimethyl groups and validate bond angles/geometry .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (CHNOS) with <2 ppm error .

Q. What is the hypothesized mechanism of antimicrobial activity for this sulfonamide, and how can it be experimentally validated?

The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS) in folate biosynthesis. Validation methods:

- Enzyme inhibition assays : Measure IC against purified DHPS using spectrophotometric monitoring of substrate depletion .

- MIC testing : Determine minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound synthesis?

- Temperature : Elevated temperatures (80–100°C) accelerate sulfonylation but risk decomposition. A reflux condenser under inert atmosphere (N) balances speed and stability .

- Catalysis : Triethylamine or DMAP improves nucleophilicity of the amine, reducing side reactions .

- Scalability : Pilot-scale reactions (>10 g) require continuous-flow systems to maintain mixing efficiency and heat dissipation .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from:

- Strain variability : Use standardized bacterial strains (e.g., ATCC controls) and replicate assays ≥3 times .

- Solubility effects : DMSO concentrations >1% can inhibit bacterial growth; use lower concentrations or alternative solvents (e.g., PEG-400) .

- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

Q. What computational strategies predict the reactivity of this compound with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with DHPS active sites, prioritizing hydrogen bonding with Thr62 and Lys221 .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide derivative design .

Q. How does pH stability impact the compound’s efficacy in biological assays?

- pH-dependent degradation : Monitor via HPLC at physiological pH (7.4) and acidic conditions (pH 2–3, simulating the stomach). Stability >24 hours is ideal for oral bioavailability .

- Buffer selection : Phosphate buffers (pH 7.4) mimic blood, while citrate buffers (pH 5.0) simulate intracellular environments .

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPORVZICKZCHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.